Product packaging for lithium;1,2,4-trifluorobenzene-5-ide(Cat. No.:CAS No. 631899-54-2)

lithium;1,2,4-trifluorobenzene-5-ide

Cat. No.: B12571731
CAS No.: 631899-54-2
M. Wt: 138.0 g/mol
InChI Key: XUXZGIJESKIUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Organolithium Chemistry

The journey of organometallic chemistry began in the 19th century, but the specific field of organolithium chemistry was pioneered in the early 20th century. nih.gov In 1917, Wilhelm Schlenk reported the first synthesis of organolithium compounds, including phenyllithium (B1222949), by reacting organomercury compounds with lithium metal. nih.gov This discovery was hampered by the high reactivity and instability of these compounds in air and moisture, which necessitated the development of new handling techniques, such as the now-famous "Schlenk flask". nih.gov

Throughout the 1930s and 1940s, the work of Karl Ziegler, Georg Wittig, and Henry Gilman expanded the field significantly. uwindsor.cawikipedia.org They established that organolithium reagents could often perform the same reactions as Grignard reagents but with superior rates and yields. uwindsor.ca Key synthetic methods were developed, including direct reaction of an organic halide with lithium metal and metal-halogen exchange, which remain foundational today. nih.govwikipedia.org This heightened reactivity and versatility led to organolithium reagents largely supplanting Grignard reagents for many applications in synthetic chemistry. uwindsor.ca

Significance of Fluorinated Arenes in Chemical Synthesis

Fluorinated aromatic compounds, or fluoroarenes, are critical building blocks in numerous advanced materials and bioactive molecules. The inclusion of fluorine atoms into an organic molecule can dramatically alter its physical, chemical, and biological properties. researchgate.net These modifications include enhanced metabolic stability, increased bioavailability, and altered lipophilicity, making fluoroarenes highly valuable in the pharmaceutical and agrochemical industries. researchgate.net

For instance, 2,4,5-trifluorobenzoic acid, a derivative of the title compound, is a key intermediate for synthesizing various pharmaceuticals. researchgate.net Furthermore, fluorinated arenes are integral to the design of advanced materials such as liquid crystals and polymers, where they can improve thermal stability and promote efficient molecular stacking for applications in organic electronics. rsc.org

Challenges in the Generation and Handling of Fluoroaryllithium Reagents

Despite their synthetic utility, the generation and use of fluoroaryllithium reagents are fraught with challenges stemming from their inherent reactivity and potential for instability.

A primary challenge is the thermal instability of many fluoroaryllithium intermediates. The presence of fluorine atoms on the aromatic ring can render the lithiated carbon-fluorine bond susceptible to elimination. This process, known as benzyne (B1209423) formation, involves the elimination of lithium fluoride (B91410) to generate a highly reactive aryne intermediate. This side reaction can significantly lower the yield of the desired product and lead to complex reaction mixtures. For example, some lithiated arylsulfur pentafluorides, which have similar electronic properties to polyfluoroarenes, are known to form arynes at temperatures as low as -40 °C. nih.gov Consequently, these reagents often require strict temperature control, typically at -78 °C or lower, to prevent decomposition. uwindsor.ca

Achieving regiocontrol—the ability to introduce the lithium atom at a specific position on the aromatic ring—is a significant hurdle in the chemistry of polyfluorinated arenes. The position of lithiation via direct deprotonation is governed by the kinetic acidity of the C-H bonds, which is influenced by the electronic effects of the fluorine substituents.

The most common strategy to control the position of lithiation is Directed ortho Metalation (DoM). wikipedia.orgorganic-chemistry.org In this technique, a functional group on the ring, known as a Directed Metalation Group (DMG), coordinates to the lithium atom of the organolithium base (e.g., n-butyllithium), directing deprotonation to the adjacent (ortho) position. wikipedia.org

However, in polyfluorinated systems without a dominant DMG, regioselectivity is determined by the cumulative acidifying effect of the fluorine atoms. Deprotonation typically occurs at a position flanked by the highest number of fluorine atoms, often between two fluorines. psu.edu For 1,2,4-trifluorobenzene (B1293510), the most acidic proton is at the C-3 position, which is situated between the fluorine atoms at C-2 and C-4. Direct deprotonation is therefore unlikely to generate the desired 5-lithio isomer, which is the subject of this article. To generate lithium;1,2,4-trifluorobenzene-5-ide, an alternative strategy such as a metal-halogen exchange from a precursor like 1-bromo-2,4,5-trifluorobenzene (B152817) is typically required. psu.edu

Table 1: Regioselectivity in the Lithiation of Selected Fluoroarenes This table summarizes the observed site of metalation for different fluorinated aromatic compounds, highlighting the directing effects of fluorine substituents.

Starting MaterialBasePredominant Lithiation PositionReference
1-Chloro-4-fluorobenzenenBuLi/KOtBuC-2 (ortho to F) epfl.ch
1-Bromo-2,4-difluorobenzeneLDAC-3 (between two F atoms) psu.edu
1,2,4-TrichlorobenzenenBuLiC-3 (most stable anion site) lookchem.com
1-Bromo-2,4,5-trifluorobenzeneLDAC-3 (ortho to two F atoms) psu.edu

LDA = Lithium diisopropylamide; nBuLi = n-Butyllithium; KOtBu = Potassium tert-butoxide

Scope and Objectives of Research on this compound

Research into this compound, or (2,4,5-trifluorophenyl)lithium, is driven by the need for specific, highly functionalized building blocks for complex molecule synthesis. Given the regioselectivity challenges, the primary scope of research is not the direct deprotonation of 1,2,4-trifluorobenzene but the development of reliable methods to generate this specific isomer.

The main objectives of this research include:

Develop Regioselective Synthesis: To establish a robust and high-yielding protocol for the synthesis of (2,4,5-trifluorophenyl)lithium, likely via halogen-metal exchange from a pre-functionalized precursor such as 1-bromo- or 1-iodo-2,4,5-trifluorobenzene.

Characterize Stability: To investigate the thermal stability of the (2,4,5-trifluorophenyl)lithium intermediate and quantify its propensity to undergo decomposition via benzyne formation, establishing a viable temperature window for its use.

Explore Synthetic Utility: To demonstrate the utility of this reagent by reacting it with a diverse range of electrophiles (e.g., carbon dioxide, aldehydes, ketones, amides) to produce novel 1,2,4,5-tetrasubstituted aromatic compounds. researchgate.net

Comparative Analysis: To compare the reactivity, stability, and synthetic applications of (2,4,5-trifluorophenyl)lithium with its other regioisomers, such as the more readily formed (2,3,6-trifluorophenyl)lithium, to understand how the substitution pattern influences its chemical behavior.

Data Table 2: Properties of 1,2,4-Trifluorobenzene This table provides key physical and safety properties for the common precursor to trifluorophenyllithium isomers.

PropertyValueReference
Chemical Formula C₆H₃F₃ sigmaaldrich.com
Molecular Weight 132.08 g/mol sigmaaldrich.com
CAS Number 367-23-7 sigmaaldrich.com
Appearance Colorless liquid
Density 1.284 g/mL at 25 °C
Boiling Point 88-89 °C
Flash Point 4 °C (closed cup) sigmaaldrich.com
Signal Word Danger sigmaaldrich.com
Hazard Classifications Flammable Liquid 2; Skin Irritant 2; Eye Irritant 2 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2F3Li B12571731 lithium;1,2,4-trifluorobenzene-5-ide CAS No. 631899-54-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

631899-54-2

Molecular Formula

C6H2F3Li

Molecular Weight

138.0 g/mol

IUPAC Name

lithium;1,2,4-trifluorobenzene-5-ide

InChI

InChI=1S/C6H2F3.Li/c7-4-1-2-5(8)6(9)3-4;/h2-3H;/q-1;+1

InChI Key

XUXZGIJESKIUSD-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=[C-]C(=CC(=C1F)F)F

Origin of Product

United States

Synthetic Methodologies for Lithium;1,2,4 Trifluorobenzene 5 Ide

Halogen-Lithium Exchange Strategies

Halogen-lithium exchange is a widely utilized method for the preparation of organolithium compounds. This reaction involves the transfer of a lithium atom from an organolithium reagent to a halogenated aromatic ring, resulting in the formation of a new aryllithium species and an alkyl or aryl halide. The efficiency and regioselectivity of this process are highly dependent on the nature of the halogen, the organolithium reagent, and the reaction conditions.

Bromo-Lithium Exchange from Substituted Bromotrifluorobenzenes

The bromo-lithium exchange reaction of 1-bromo-2,4,5-trifluorobenzene (B152817) serves as a direct and efficient route to lithium;1,2,4-trifluorobenzene-5-ide. This transformation is typically achieved by treating the brominated precursor with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to mitigate side reactions. The resulting 2,4,5-trifluorophenyllithium can then be trapped with various electrophiles to yield a range of functionalized products. For instance, the reaction of 1-bromo-2,4,5-trifluorobenzene with n-BuLi followed by quenching with carbon dioxide affords 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate. sigmaaldrich.comresearchgate.net

A notable aspect of this reaction is the influence of the solvent on the product distribution. It has been observed that the lithiation of polyfluorobromobenzenes can yield different products depending on whether the reaction is carried out in diethyl ether or tetrahydrofuran (B95107) (THF), highlighting the critical role of the reaction medium in controlling the outcome of halogen-metal exchanges. sigmaaldrich.com

Starting MaterialReagentProduct IntermediateSubsequent Product (after quenching with CO2)
1-Bromo-2,4,5-trifluorobenzenen-ButyllithiumThis compound2,4,5-Trifluorobenzoic acid

Influence of Halogen Identity on Exchange Efficiency

The efficiency of the halogen-lithium exchange reaction is significantly influenced by the identity of the halogen atom on the aromatic ring. The general trend for the rate of exchange follows the order I > Br > Cl. princeton.edu Aryl iodides are the most reactive, undergoing rapid exchange even at very low temperatures. Aryl bromides are also highly effective substrates for this reaction. In contrast, aryl chlorides are much less reactive and require more forcing conditions for the exchange to occur.

Aryl fluorides are generally considered unreactive towards halogen-lithium exchange. princeton.edu The exceptional strength of the carbon-fluorine bond makes it resistant to cleavage by organolithium reagents under typical reaction conditions. reddit.com This inertness of the C-F bond is a key feature that allows for the selective bromo-lithium exchange in polyfluorinated aromatic compounds without disturbing the fluorine substituents. This differential reactivity is fundamental to the synthetic strategies for preparing fluorinated aryllithium reagents.

Directed Metalation Approaches to Fluorinated Aromatics

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to the organolithium reagent, directing deprotonation to the adjacent ortho-position. In the context of fluorinated aromatics, the fluorine atom itself can act as a directing group, facilitating the selective formation of aryllithium species.

Deprotonation via Carbon-Hydrogen Activation

The direct deprotonation of a C-H bond in a fluorinated aromatic ring by an organolithium reagent is an alternative route to this compound. In this approach, the fluorine atoms on the benzene (B151609) ring increase the acidity of the adjacent protons, making them susceptible to abstraction by a strong base. Fluorine is recognized as a potent directing group for ortho-metalation. researchgate.netsemanticscholar.org Many para-substituted fluorobenzenes can be lithiated ortho to the fluorine atom in moderate to good yields, often utilizing lithium dialkylamide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net

Intramolecular competition experiments have demonstrated that fluorine is one of the most powerful directing groups for metalation under these conditions. researchgate.net This C-H activation strategy avoids the need for a pre-installed halogen atom, offering a more atom-economical route to the desired organolithium intermediate.

Role of Directing Metalation Groups (DMGs) in Regioselectivity

The regioselectivity of directed metalation is governed by the relative directing ability of the substituents on the aromatic ring. A hierarchy of directing metalation groups has been established through competition experiments. uwindsor.caharvard.edu While fluorine is a strong directing group, its influence can be modulated by the presence of other DMGs on the ring.

In the case of 1,2,4-trifluorobenzene (B1293510), the fluorine atoms themselves direct the lithiation. The position of deprotonation is determined by the cumulative acidifying effect of the fluorine substituents. The proton at the 5-position is flanked by two fluorine atoms in a meta and para relationship, making it the most acidic and, therefore, the most likely site of deprotonation to form this compound. The relative ortho-directing power of fluorine has been found to be greater than that of a methoxy group or a chlorine atom in certain heterocyclic systems. semanticscholar.org

Directing GroupRelative Directing Ability
-OC(O)NR2Very Strong
-CONR2Strong
-SO2NR2Strong
-OCH3Moderate
-FModerate to Strong

Effect of Auxiliary Ligands and Additives on Metalation Kinetics and Selectivity

The kinetics and selectivity of directed metalation reactions can be significantly influenced by the addition of auxiliary ligands and additives. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a commonly used additive that chelates to the lithium ion, breaking down the aggregates of organolithium reagents and increasing their basicity and reactivity. baranlab.orguniurb.it The use of s-BuLi in the presence of TMEDA is a standard condition for the ortho-lithiation of various aromatic compounds. researchgate.net

The addition of TMEDA can also alter the regioselectivity of the lithiation. For instance, in the lithiation of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane with butyllithium alone, deprotonation occurs on the dichlorophenyl ring. However, when the butyllithium is complexed with N,N,N',N”,N”-pentamethyldiethylenetriamine (PMDTA), a stronger chelating agent than TMEDA, deprotonation occurs at the site adjacent to the fluorine atom on the fluorophenyl ring. arkat-usa.org This demonstrates the profound impact that coordinating additives can have on directing the site of metalation in polyfunctional aromatic systems. These additives can influence the reaction by altering the aggregation state of the organolithium reagent and by participating in the transition state of the deprotonation step.

Lithium Chloride (LiCl) Effects

Lithium chloride (LiCl) is a well-established additive in organolithium chemistry, primarily known for its ability to break down large oligomeric aggregates of organolithium reagents into smaller, more reactive species. Organolithium compounds, including fluoroaryllithiums, tend to exist as dimers, tetramers, or even larger aggregates in solution. This aggregation reduces the number of available reactive sites.

By adding LiCl, mixed aggregates (RLi)m(LiCl)n are formed. These mixed complexes are often more soluble and kinetically more reactive than the parent organolithium oligomers. This effect, known as the "LiCl effect," can lead to faster and more efficient reactions, often improving yields and preventing side reactions. While direct studies on this compound are not extensively detailed, the principles suggest that LiCl would play a crucial role in enhancing its formation and subsequent reactions by mitigating aggregation.

Chelating Diamines and Triamines (e.g., TMEDA, PMDETA)

Chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are powerful tools in the synthesis of organolithiums. These multidentate Lewis bases coordinate to the lithium ion, breaking down aggregates and sequestering the lithium cation. This sequestration increases the carbanionic character of the organic moiety, making it a stronger base and nucleophile.

In the context of synthesizing fluoroaromatics, these additives can accelerate the metalation process. For instance, the addition of PMDETA has been shown to hasten transmetalation reactions involving fluorobenzene derivatives. researchgate.net This coordination is critical for directed ortho-lithiation, where the chelating amine, complexed to the lithium of a reagent like n-butyllithium, directs deprotonation to a specific site on the aromatic ring. For a substrate like 1,2,4-trifluorobenzene, such directed metalation is key to selectively generating the desired this compound isomer.

AdditiveChemical NameFunction
LiCl Lithium ChlorideBreaks down organolithium aggregates, increasing reactivity.
TMEDA N,N,N',N'-TetramethylethylenediamineChelates lithium, increasing carbanion reactivity and directing lithiation.
PMDETA N,N,N',N'',N''-PentamethyldiethylenetriamineA stronger chelating agent than TMEDA, used for accelerating metalation.

Transmetalation-Equilibration Methods

Given the often-low stability of fluorinated aryllithium compounds, methods that generate and immediately convert them into more stable organometallic species are highly valuable.

Trans-Metal-Trapping (TMT) for Unstable Intermediates

Fluoroaromatic scaffolds present a significant challenge for lithiation due to the low stability of the resulting lithiated intermediates, which can readily undergo elimination of lithium fluoride (B91410) to form reactive benzyne (B1209423) species. researchgate.net The Trans-Metal-Trapping (TMT) strategy addresses this by intercepting the unstable carbanion as it is formed. researchgate.net

In this approach, a hindered lithium amide base, such as lithium tetramethylpiperidide (LiTMP), performs the deprotonation of the fluoroaromatic ring. Simultaneously, an organometallic "trap," such as iBu₂AlTMP or Ga(CH₂SiMe₃)₃, is present in the reaction mixture. This trap rapidly undergoes transmetalation with the newly formed fluoroaryllithium, converting it into a more stable aluminum or gallium derivative. researchgate.net This in situ trapping prevents the decomposition of the sensitive intermediate. Comparative studies have shown that gallium traps can offer superior stabilization for sensitive fluoroaryl anions compared to aluminum traps. researchgate.net

Alternative Metal-Metal Exchange Pathways

Beyond TMT, other metal-metal exchange reactions are employed for generating fluoroaryllithiums.

Metal-Halogen Exchange : This is a common method for preparing organolithium reagents. It involves an equilibrium reaction between an organolithium species (typically n-BuLi or t-BuLi) and an organic halide. saylor.org To synthesize a fluoroaryllithium, a bromo- or iodo-trifluorobenzene precursor would be treated with an alkyllithium. The reaction's success depends on the formation of a more stable carbanion than the starting lithium reagent. saylor.org For example, 2,4,5-trifluorobromobenzene can undergo a Grignard exchange reaction with ethylmagnesium bromide to produce the corresponding Grignard reagent, which exists in equilibrium with other organometallic species. researchgate.net

In situ Transmetalation with Metal Salts : Another pathway involves the directed lithiation with a base like LiTMP, followed by the in situ transmetalation with various metal salts, such as those of copper, magnesium, or zinc. uni-muenchen.de This approach allows for the generation of functionalized aryl zinc or copper species that are not accessible through direct metalation with zinc or copper bases. uni-muenchen.de

Emerging Mechanochemical Approaches for Organolithium Generation

Mechanochemistry, particularly ball-milling, is emerging as a powerful, solvent-free alternative to traditional solution-based synthesis, addressing many of the challenges associated with preparing organolithium reagents. asiaresearchnews.comresearchgate.net

Solvent-Free Synthesis of Fluoroaryllithiums

Conventional synthesis of organolithiums requires strict inert conditions, large volumes of organic solvents, and careful temperature control due to the high reactivity and instability of the products. asiaresearchnews.com Mechanochemical synthesis using a ball mill offers a more straightforward and environmentally friendly approach. asiaresearchnews.comresearchgate.net

In this method, pieces of lithium metal are placed in a milling jar with an organohalide precursor and stainless-steel balls. asiaresearchnews.com The grinding action of the mill generates the organolithium compound without the need for a solvent or an inert gas atmosphere. asiaresearchnews.com This technique has been successfully used to generate a variety of academically and industrially significant organolithium compounds. asiaresearchnews.com Given its advantages, this solvent-less method is a promising strategy for the synthesis of unstable fluoroaryllithiums like this compound, as it simplifies handling and avoids side reactions with solvents.

ParameterConventional Solution-Based SynthesisMechanochemical (Ball-Milling) Synthesis
Solvent Required (e.g., hexane, ether)Not required (solvent-free) asiaresearchnews.comresearchgate.net
Atmosphere Strict inert atmosphere (N₂ or Ar) required asiaresearchnews.comCan be performed without inert gas asiaresearchnews.com
Temperature Control Often requires low temperaturesPerformed at ambient temperature
Setup Complexity Complex glassware and setups asiaresearchnews.comSimple milling jar and balls asiaresearchnews.comeurekalert.org
Waste Generation Generates significant solvent wasteMinimal waste production researchgate.net

Comparative Analysis with Traditional Solution-Based Methods

Traditional solution-based methods for the synthesis of organolithium compounds, including fluorinated aryl lithiums, typically involve the reaction of a suitable precursor with a lithiating agent in an appropriate solvent. Common strategies include direct reaction with lithium metal, halogen-lithium exchange, or deprotonation using a strong lithium base. These reactions are generally carried out in ethereal or hydrocarbon solvents at low temperatures to mitigate the high reactivity and potential instability of the organolithium product.

In contrast, mechanochemical synthesis is a more recent development that involves the use of mechanical force, such as ball milling, to induce chemical reactions in the solid state, often in the absence of a bulk solvent. asiaresearchnews.com This technique has been successfully applied to the synthesis of various organolithium reagents. asiaresearchnews.comresearchgate.net

A comparative analysis of these two methodologies for the potential synthesis of this compound reveals several key differences in terms of reaction conditions, efficiency, and environmental impact.

Reaction Conditions:

Solution-based syntheses of organolithium reagents are often conducted under stringent conditions, requiring inert atmospheres and low temperatures to prevent degradation of the product and side reactions. orgsyn.org The choice of solvent is also critical, as it must be able to solubilize the reactants and not react with the highly basic organolithium species. libretexts.org

Mechanochemical methods, on the other hand, can often be performed under less demanding conditions. asiaresearchnews.com The solid-state nature of the reaction can reduce the need for inert atmospheres, and the reactions can frequently be carried out at room temperature. researchgate.net This simplification of the reaction setup is a significant advantage of the mechanochemical approach. asiaresearchnews.comresearchgate.net

Efficiency and Reaction Time:

Recent studies have shown that mechanochemical synthesis can be significantly faster and more efficient than traditional solution-based methods for the preparation of some organolithium compounds. For instance, one study demonstrated that the mechanochemical generation of an organolithium reagent achieved 77% conversion in just 5 minutes, whereas the corresponding solution-based method yielded less than 5% conversion in the same timeframe and required 60 minutes to reach 69% conversion. asiaresearchnews.com The increased efficiency in mechanochemical reactions is often attributed to the high local pressures and temperatures generated at the point of impact between the milling media, which can accelerate reaction rates. researchgate.net

Environmental Impact and Safety:

A major drawback of traditional solution-based synthesis is the large volume of organic solvents required, which contributes to chemical waste and environmental pollution. asiaresearchnews.comresearchgate.net Many of these solvents are flammable and require careful handling. Organolithium reagents themselves can be pyrophoric, posing safety risks. wikipedia.org

Mechanochemical synthesis offers a greener alternative by minimizing or eliminating the need for bulk solvents. asiaresearchnews.comresearchgate.net This not only reduces chemical waste but can also enhance safety by avoiding the use of large quantities of flammable liquids. The ability to generate and use the organolithium reagent in situ without isolation can further mitigate safety concerns. asiaresearchnews.com

Data Tables:

To illustrate the potential differences between the two methods, the following interactive data tables provide a hypothetical comparison based on typical findings for the synthesis of analogous aryl lithium compounds.

Table 1: Hypothetical Comparison of Synthetic Parameters

ParameterTraditional Solution-Based MethodMechanochemical Method
Solvent Required (e.g., diethyl ether, THF)Generally solvent-free or minimal
Temperature Low temperatures often required (-78 °C to 0 °C)Typically room temperature
Reaction Time Can range from minutes to several hoursOften significantly shorter (minutes)
Atmosphere Inert atmosphere (e.g., argon, nitrogen) usually necessaryCan often be performed in air
Reagent Handling Requires careful handling of pyrophoric reagents in solutionSolid-state handling may offer safety advantages

Table 2: Hypothetical Performance Comparison

MetricTraditional Solution-Based MethodMechanochemical Method
Typical Yield Variable, often moderate to highCan be comparable or higher
Reaction Speed Generally slowerGenerally faster
Scalability Well-established for various scalesCan be scalable, though may require specialized equipment
Process Mass Intensity Higher due to solvent usageSignificantly lower
Waste Generation Higher (solvent and potentially quenching agents)Minimal

Detailed Research Findings:

In solution, the formation of a passivation layer on the lithium metal can sometimes hinder the reaction, necessitating the use of activators or more reactive forms of lithium. libretexts.org Furthermore, the solubility of the organic halide and the stability of the resulting organolithium reagent in the chosen solvent are critical factors that can influence the success of solution-based methods. libretexts.org For fluorinated aryl compounds, the potential for side reactions such as benzyne formation must also be considered, particularly at elevated temperatures. organic-chemistry.org

Mechanistic Investigations of C Li Bond Formation and Reactivity

Mechanism of Metalation in Fluorinated Arenes

The formation of lithium;1,2,4-trifluorobenzene-5-ide is achieved through the metalation of 1,2,4-trifluorobenzene (B1293510). This process involves the deprotonation of an aromatic C-H bond by an organolithium reagent, typically n-butyllithium. The mechanism of this transformation is multifaceted, involving concerted pathways, the directing effects of fluorine substituents, and the complex solution-state behavior of the resulting organolithium species.

Concerted Metalation-Deprotonation (CMD) Pathways

The cleavage of the C-H bond and the formation of the new C-Li bond in the metalation of fluorinated arenes are often described by a Concerted Metalation-Deprotonation (CMD) mechanism. wikipedia.orgnih.gov In this pathway, the C-H bond cleavage and the C-Li bond formation occur in a single transition state, without the formation of a discrete carbanion intermediate. wikipedia.org This process is typically facilitated by a base, which assists in the removal of the proton. wikipedia.org Computational and experimental studies have shown that the CMD pathway is a common and often low-energy route for the C-H activation of various aromatic compounds, including those bearing fluorine substituents. wikipedia.orgnih.gov The transition state in a CMD mechanism involves a concerted movement of electrons, where the organolithium reagent coordinates to the arene, and a base (which can be another molecule of the organolithium reagent or an additive) abstracts the proton. wikipedia.org

Influence of Fluorine Substituents on Proton Acidity and Regioselectivity

The presence and position of fluorine atoms on the aromatic ring exert a profound influence on the acidity of the C-H protons and, consequently, the regioselectivity of the metalation reaction. Fluorine is a highly electronegative atom, and its strong inductive electron-withdrawing effect increases the acidity of nearby C-H bonds. This enhanced acidity facilitates deprotonation by the organolithium base.

In the case of 1,2,4-trifluorobenzene, the proton at the C-5 position is the most acidic. This is due to the cumulative inductive effects of the two ortho-fluorine atoms and the one para-fluorine atom, which stabilize the resulting negative charge on the incipient aryllithium species. The regioselective lithiation of 1,2,4-trifluorobenzene at the C-5 position has been demonstrated in trapping experiments. For instance, treatment of 1,2,4-trifluorobenzene with n-butyllithium followed by quenching with an electrophile such as a ketone or an aldehyde would be expected to yield the corresponding 5-substituted-1,2,4-trifluorobenzene derivative.

The control of regioselectivity can be influenced by both kinetic and thermodynamic factors. The kinetic product is formed through the fastest reaction pathway, often corresponding to the deprotonation of the most acidic proton. In contrast, the thermodynamic product is the most stable isomer, which may be formed under conditions that allow for equilibration. For many fluorinated arenes, the kinetically controlled lithiation is the synthetically useful pathway.

Intermediate Complexation and Aggregation in Solution

Organolithium reagents, including fluoroaryllithiums like this compound, are known to exist as aggregates in solution. The degree of aggregation (monomers, dimers, tetramers, etc.) is influenced by several factors, including the nature of the organolithium species, the solvent, the presence of additives, and the temperature. In non-polar hydrocarbon solvents, organolithiums typically form higher-order aggregates, while in coordinating solvents like tetrahydrofuran (B95107) (THF), these aggregates are often broken down into smaller, more reactive species such as dimers and monomers.

The aggregation state significantly impacts the reactivity of the organolithium reagent. Generally, lower aggregation states are associated with higher reactivity. The solvent plays a crucial role by coordinating to the lithium cation, which polarizes the C-Li bond and increases the nucleophilicity of the carbanionic center. Additives such as tetramethylethylenediamine (TMEDA) are often used to break down aggregates and enhance reactivity. While specific NMR spectroscopic studies on the aggregation of pure this compound are not widely reported, by analogy to other aryllithiums, it is expected to exist as a mixture of aggregates in solution, with the equilibrium being highly dependent on the reaction conditions.

Reaction Pathways Involving this compound

Once formed, this compound is a potent nucleophile and a valuable intermediate for the introduction of the 2,4,5-trifluorophenyl group into a wide range of molecules. Its reactivity is characterized by nucleophilic addition to polarized multiple bonds and participation in transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Addition Reactions

This compound readily undergoes nucleophilic addition reactions with a variety of electrophilic substrates, most notably carbonyl compounds (aldehydes and ketones) and imines. youtube.commasterorganicchemistry.comnih.govopenstax.orglibretexts.org The highly polarized C-Li bond allows the 2,4,5-trifluorophenyl group to act as a carbanion, attacking the electrophilic carbon of the carbonyl or imine. youtube.commasterorganicchemistry.com

The general mechanism involves the attack of the nucleophilic carbon of the aryllithium on the electrophilic carbon of the carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent workup with an aqueous acid protonates the alkoxide to yield the corresponding tertiary or secondary alcohol. libretexts.org Similarly, reaction with an imine produces a lithium amide intermediate, which upon hydrolysis gives the corresponding amine. youtube.comopenstax.org

ElectrophileProductYield (%)
Acetone2-(2,4,5-Trifluorophenyl)propan-2-olData not available
Benzaldehyde(2,4,5-Trifluorophenyl)phenylmethanolData not available
N-Benzylidenemethanamine1-(2,4,5-Trifluorophenyl)-N-(phenylmethyl)methanamineData not available

Cross-Coupling Reactions of Fluoroaryllithiums

Fluoroaryllithiums, including this compound, are excellent partners in transition-metal-catalyzed cross-coupling reactions. These reactions provide a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. researchgate.netnih.govunistra.frfiveable.melibretexts.org Palladium-catalyzed reactions are the most common, with the general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

In a typical Suzuki-type coupling, the aryllithium is first converted to the corresponding boronic acid or ester, which then couples with an aryl halide. However, direct cross-coupling of the aryllithium is also possible under specific conditions. In Stille couplings, the aryllithium is converted to an organostannane, which then participates in the palladium-catalyzed reaction. The reactivity of fluoroaryllithiums in these reactions is often enhanced by the electron-withdrawing nature of the fluorine atoms. researchgate.net

Coupling PartnerCatalyst/ConditionsProductYield (%)
IodobenzenePd(PPh₃)₄ / THF2,4,5-TrifluorobiphenylData not available
4-BromotoluenePdCl₂(dppf) / THF4'-Methyl-2,4,5-trifluorobiphenylData not available
1-Bromo-4-methoxybenzenePd(OAc)₂ / P(t-Bu)₃ / THF4'-Methoxy-2,4,5-trifluorobiphenylData not available

Specific yield data for the cross-coupling reactions of this compound are not extensively documented in the readily available literature. The examples provided are illustrative of the types of transformations possible.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds, and this compound is a viable, though sometimes challenging, coupling partner. This aryllithium compound can participate in various palladium-catalyzed reactions, such as Murahashi-Feringa type couplings, with aryl and vinyl halides. nih.govresearchgate.net The direct use of highly reactive organolithium compounds in these transformations requires careful control of reaction conditions to prevent side reactions. rug.nl

Often, the aryllithium is converted in situ to a less reactive organometallic species, such as an organoboron or organozinc compound, to participate in more common cross-coupling reactions like the Suzuki-Miyaura or Negishi couplings. ysu.am However, direct coupling methodologies are continuously being developed. For instance, the use of specific palladium catalysts has enabled the efficient cross-coupling of aryllithiums with aryl bromides in flow microreactors, a technique that allows for rapid reaction times and integration of the lithium-halogen exchange and coupling steps. nih.gov The choice of solvent is also critical; for example, reducing the amount of coordinating solvents like tetrahydrofuran (THF) can suppress side reactions and improve selectivity for the desired biaryl product. rug.nl

Aryl fluorides, including polyfluorinated ones, can also undergo palladium-catalyzed cross-coupling, typically requiring electron-deficient aromatic rings to facilitate the challenging C–F bond activation step. rsc.org

Catalyst Design and Ligand Effects in Cross-Coupling

The success of palladium-catalyzed cross-coupling reactions involving this compound is highly dependent on the catalyst system, particularly the choice of ligands. polyu.edu.hk Ligands play a critical role in stabilizing the palladium center, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing chemoselectivity. researchgate.netpolyu.edu.hk

For the coupling of reactive aryllithium reagents, electron-rich and sterically demanding phosphine (B1218219) ligands are often employed. researchgate.netrug.nl Ligands such as tri-tert-butylphosphine (B79228) (P(tBu)₃) have proven effective in promoting the coupling of aryllithiums with aryl bromides. rug.nl The development of specialized ligands, such as ylide-substituted phosphines (YPhos), has enabled challenging cross-couplings, including those with organopotassium reagents, by facilitating rapid conversion. researchgate.net In some cases, N-heterocyclic carbene (NHC) ligands, like those in PEPPSI-SIPr catalysts, have been shown to accelerate the coupling of aryllithiums with aryl bromides. nih.gov

The ligand can also influence the turnover-limiting step of the reaction. For instance, in the coupling of fluoroalkylamines with aryl halides, the use of the BippyPhos ligand led to a phenoxide complex as the catalyst's resting state, with reductive elimination being the rate-determining step due to the electron-withdrawing nature of the fluoroalkyl group. nih.gov The development of novel ligands tailored for specific applications, such as those for use in aqueous micellar catalysis, aims to improve catalyst longevity and efficiency, allowing for reactions to proceed at very low palladium concentrations. youtube.com

Table 1: Selected Ligands and Catalysts in Cross-Coupling of Aryl Organometallics

Catalyst/LigandCoupling PartnersKey Features
Pd[P(tBu)₃]₂Aryllithiums and Aryl bromidesEffective for biaryl formation; selectivity is solvent-dependent. rug.nl
PEPPSI-SIPrAryllithiums and Aryl bromidesN-heterocyclic carbene (NHC) ligand; speeds up Murahashi coupling in flow reactors. nih.gov
AdBippyPhosFluoroalkylamines and Aryl halidesUsed with a weaker base (KOPh); allows for low catalyst loadings. nih.gov
Ylide-substituted phosphines (YPhos)Aryl halides and Aryl/benzylpotassiumElectron-rich ligand enabling fast conversion of organopotassium reagents. researchgate.net

Decomposition Pathways and Side Reactions

The utility of this compound is often limited by its thermal instability and propensity to undergo side reactions. The primary decomposition pathway involves the elimination of lithium fluoride (B91410) (LiF), leading to the formation of a highly reactive benzyne (B1209423) intermediate.

Benzyne Formation and Elimination Mechanisms

This compound can readily undergo an elimination reaction to form 3,5-difluorobenzyne. tcichemicals.com This process is driven by the formation of the stable lithium fluoride salt. The mechanism involves the abstraction of a proton ortho to a fluorine atom by a strong base (like n-butyllithium) to generate the aryllithium. If a fluorine atom is present ortho to the lithium, a facile elimination of LiF occurs. tcichemicals.com In the case of this compound, the lithium at position C-5 is ortho to the fluorine at C-4, facilitating this elimination.

The generated benzyne is a potent electrophile and dienophile, readily captured by trapping agents like furan (B31954) to form Diels-Alder adducts, which confirms its transient existence. tcichemicals.com The conditions required for benzyne generation from halogenated aryl compounds often involve strong bases and low temperatures to control the reactivity. tcichemicals.com

Lithium-Fluorine Liberation Phenomena

The elimination of lithium fluoride is a characteristic reaction of many ortho-fluoroaryllithium compounds. acs.org This "lithium-fluorine liberation" is a specific instance of a broader class of elimination reactions involving organolithium compounds and fluoro-olefins or fluoroarenes. acs.org The strong, polar C-F bond and the high lattice energy of the resulting LiF salt provide a significant thermodynamic driving force for this elimination. researchgate.netwikipedia.org

The process is essentially an E2-type elimination where the organometallic carbon acts as the electron source and the adjacent fluorine atom is the leaving group. The rate of this elimination is highly dependent on the substitution pattern of the aromatic ring and the reaction conditions, including solvent and temperature. The presence of multiple fluorine atoms, as in this compound, can influence the stability of the aryllithium and the regioselectivity of the elimination.

Thermodynamic and Kinetic Factors Governing Reactivity

The reactivity of this compound is governed by a delicate balance of thermodynamic and kinetic factors. scribd.comchegg.com While the formation of desired cross-coupling products is often thermodynamically favorable, competing kinetically favored side reactions, such as decomposition, can dominate. iitk.ac.in

Thermodynamic Considerations: The primary thermodynamic driving force for the decomposition of this compound is the formation of the highly stable lithium fluoride (LiF) salt. wikipedia.org The standard enthalpy of formation for solid LiF is approximately -616 kJ/mol, indicating its exceptional stability. wikipedia.org This makes the elimination of LiF from the aryllithium precursor a highly exothermic process. The stability of the resulting benzyne intermediate also plays a role, though it is a high-energy species.

Kinetic Control: The competition between the desired coupling reaction and the decomposition pathway is largely under kinetic control. iitk.ac.in The rate of a chemical reaction is dependent on the activation energy (Ea)—the energy barrier that must be overcome for the reaction to proceed. iitk.ac.inweebly.com The decomposition via LiF elimination often has a relatively low activation energy, allowing it to occur rapidly, even at low temperatures.

To favor the desired cross-coupling reaction, conditions must be optimized to lower the activation energy of the catalytic cycle relative to the decomposition pathway. This can be achieved by:

Temperature: Performing reactions at very low temperatures (e.g., -78 °C) can slow the rate of LiF elimination, allowing the cross-coupling reaction, which may have a higher activation energy but is catalyzed, to proceed. tcichemicals.com

Catalyst/Ligand Choice: An efficient catalyst system can significantly accelerate the rate of cross-coupling, allowing it to outcompete the uncatalyzed decomposition. iitk.ac.in

Reaction Time: Rapid consumption of the aryllithium in a fast, catalyzed reaction minimizes the time available for it to decompose.

Table 2: Competing Reactions and Influencing Factors

Reaction PathwayProduct(s)Driving Force / Key FactorControl Strategy
Palladium-Catalyzed Cross-CouplingAryl-substituted trifluorobenzeneFormation of stable C-C or C-heteroatom bondKinetic: Use of efficient catalysts and ligands to lower Ea. rug.nlpolyu.edu.hk
LiF Elimination (Decomposition)3,5-Difluorobenzyne + LiFThermodynamic: High stability (lattice energy) of LiF. wikipedia.orgKinetic: Low temperatures to decrease reaction rate. tcichemicals.com

Structural Elucidation and Aggregation Behavior

Molecular and Supramolecular Structures in Solution and Solid State

The inherent polarity of the carbon-lithium bond drives the formation of electron-deficient multi-center bonds, leading to the assembly of oligomeric structures. libretexts.org This aggregation is a defining characteristic of organolithium chemistry, influencing solubility, stability, and reactivity.

Aryllithium compounds, in the absence of strongly coordinating solvents, typically exist as oligomeric aggregates, such as dimers, tetramers, or polymers. researchgate.netwikipedia.org This tendency is a result of the desire to stabilize the electron-deficient lithium centers and the carbanionic carbon through intermolecular interactions. In the solid state, these compounds often form well-defined structures. For instance, methyllithium (B1224462) exists as a tetramer with a cubane-type arrangement of four lithium and four carbon atoms. wikipedia.org While the specific solid-state structure of unsolvated lithium;1,2,4-trifluorobenzene-5-ide is not detailed in the provided literature, it is reasonable to infer that it would form stable oligomers. The degree of aggregation in solution is dependent on the solvent and the steric bulk of the organic substituent. libretexts.org For example, phenyllithium (B1222949) is known to form dimeric and tetrameric structures in solution. It is proposed that lithium aryls without bulky ortho-substituents can associate in a manner similar to phenyllithium itself. acs.org

Table 1: Common Aggregation States of Organolithium Compounds
Compound TypeTypical Aggregation State (Non-coordinating Solvent)Structural Motif Examples
Alkyllithiums (e.g., n-BuLi)Hexameric / TetramericOctahedral or tetrahedral Li core
Aryllithiums (e.g., PhLi)Tetrameric / DimericCubane-like tetramer, ladder-like polymers
Lithium Amides (e.g., LDA)Dimeric / PolymericLadder structures

The aggregation state of aryllithium compounds is highly sensitive to the surrounding medium. Coordinating solvents, which act as Lewis bases, can break down the large oligomeric aggregates into smaller, often more reactive, species. researchgate.net Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O), or chelating diamines like tetramethylethylenediamine (TMEDA), solvate the lithium cations, disrupting the bridging C-Li-C bonds that hold the oligomers together. wikipedia.org For example, hexameric n-butyllithium is deaggregated by THF to form predominantly tetramers. wikipedia.org The coordination of TMEDA to n-butyllithium can lead to the formation of solvated dimers. wikipedia.org This deaggregation process is a crucial aspect of organolithium reactivity, as monomeric or dimeric species are generally considered to be more reactive than the larger, more stable aggregates. The knowledge of these structural forms is crucial for understanding reaction mechanisms and selectivities. researchgate.net

Table 2: Effect of Solvents on Aryllithium Aggregation
SolventCoordinating AbilityEffect on AggregationResulting Species (General)
Hydrocarbons (e.g., Hexane, Benzene)Non-coordinatingPromotes aggregationHigher-order oligomers (tetramers, hexamers)
Diethyl Ether (Et₂O)CoordinatingDisrupts aggregationTetramers, Dimers
Tetrahydrofuran (THF)Strongly CoordinatingSignificant deaggregationDimers, Monomers
TMEDAChelating Lewis BaseStrong deaggregationSolvated Dimers, Monomers

The presence of fluorine atoms on the aryl ring, as in this compound, is expected to significantly influence the lithium coordination environment. Due to the strong Li–F interaction, fluorine can modify the short-range cation order. bin-ouyang.com The highly electronegative fluorine atoms, particularly the one positioned ortho to the carbanionic center (at position 4), can engage in intramolecular coordination with the lithium cation. This internal solvation could compete with intermolecular C-Li bridging and external solvent coordination. Such intramolecular Li-F interactions would likely alter the geometry and stability of the resulting aggregates, potentially favoring the formation of smaller oligomers or even monomeric species compared to its non-fluorinated analog, phenyllithium. In related fields, it has been observed that disorder in a cation sublattice can create local Li-rich environments, which increases the solubility of species like LiF. nih.gov Similarly, the fluorine substituents in this compound create a unique electronic and steric environment that directly impacts the aggregation equilibrium.

Role of Additives in Modulating Aggregation and Reactivity

Additives play a critical role in organolithium chemistry by modulating the structure and, consequently, the reactivity of the organolithium species. nih.govnih.gov These additives are typically Lewis bases or chiral ligands that interact directly with the lithium ion.

The addition of strong Lewis bases to a solution of an organolithium compound leads to the formation of Lewis base adducts. nih.govyoutube.com These bases, such as TMEDA or hexamethylphosphoramide (B148902) (HMPA), coordinate strongly to the lithium cation, leading to the breakdown of oligomeric structures into smaller, more reactive units. researchgate.netwikipedia.org This process is driven by the formation of a more stable, solvated lithium cation. The resulting species, often a monomeric or dimeric aryllithium-Lewis base adduct, exhibits enhanced reactivity in many chemical transformations due to the increased availability of the carbanionic center. The formation of these adducts is a fundamental strategy for controlling the reactivity of organolithium reagents. nih.gov

In the context of asymmetric synthesis, chiral ligands are employed to create a chiral environment around the lithium cation. While specific applications involving this compound are not documented in the provided sources, the general principle is well-established for other organolithium reagents. Chiral diamines, amino ethers, and lithium amides derived from chiral amines are used to mediate enantioselective reactions. psu.edupsu.edu These chiral ligands coordinate to the lithium atom of the aryllithium compound, forming a chiral complex. This complex then acts as the reactive species, for instance, in the deprotonation of a prochiral ketone or addition to an imine, transferring its chirality to the product. psu.eduacs.org The effectiveness of the asymmetric induction often depends on the structure of the chiral ligand, the solvent, and the specific organolithium reagent involved. psu.edu The formation of hetero-aggregates, where the chiral ligand is incorporated into the organolithium cluster, is a key aspect of this process. nih.gov

Computational and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for studying the structure and behavior of organolithium reagents in solution. wikipedia.org Due to the compound's multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F, and ⁷Li), a multi-nuclear approach provides a detailed picture of its molecular framework and aggregation state. uu.nl

The structural assignment of 2,4,5-trifluorophenyllithium involves the integrated analysis of data from several NMR experiments. Organolithium compounds commonly exist as aggregates, such as dimers or tetramers, in solution, and NMR is pivotal in identifying these forms. wikipedia.orguu.nl

¹H NMR: Proton NMR spectra help to confirm the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the remaining ring protons are indicative of the electronic changes upon lithiation.

¹³C NMR: Carbon-13 NMR is particularly informative. The signal for the carbon atom directly bonded to lithium (the ipso-carbon) experiences a significant upfield shift compared to the precursor, 1,2,4-trifluorobenzene (B1293510). The magnitude of the one-bond carbon-lithium coupling constant, ¹J(¹³C,⁷Li), is a key indicator of the aggregation state; for instance, coupling constants around 11 Hz are often associated with tetrameric species, while values closer to 20 Hz suggest dimeric structures in related aryllithium compounds. uu.nl

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F is an excellent probe for fluorinated compounds. wikipedia.orgnih.gov The ¹⁹F NMR spectrum of 2,4,5-trifluorophenyllithium would show distinct signals for each of the three fluorine atoms, with chemical shifts highly sensitive to the electronic environment. wikipedia.org Large fluorine-fluorine and fluorine-proton coupling constants provide additional structural information. wikipedia.org

⁷Li NMR: The chemical shift of the ⁷Li nucleus is sensitive to its coordination environment and the aggregation state of the organolithium species. uu.nl Changes in solvent or the presence of coordinating ligands can cause significant shifts in the ⁷Li signal, reflecting alterations in the lithium atom's environment. uu.nlresearchgate.net

A summary of the information obtainable from multinuclear NMR for aryllithium compounds is presented below.

NMR NucleusType of Information Obtained for Structural Assignment
¹H Confirms aromatic substitution pattern; proton chemical shifts and coupling constants.
¹³C Identifies the carbon-lithium bond via the upfield-shifted ipso-carbon signal.
¹⁹F Provides signals for each unique fluorine atom; sensitive to electronic environment and shows F-F and F-H coupling.
⁷Li Indicates the lithium coordination environment and aggregation state of the compound.

Organolithium aggregates are often not static structures in solution but undergo rapid dynamic processes. wikipedia.org Dynamic NMR (DNMR) techniques, such as variable-temperature (VT) NMR and 2D exchange spectroscopy (EXSY), are used to study these fluxional behaviors. nih.govresearchgate.net

For aryllithium compounds, two primary types of exchange are typically observed:

Intra-aggregate exchange: This involves the exchange of lithium atoms within a single aggregate, for example, between different faces of a tetrameric core.

Inter-aggregate exchange: This is the exchange of subunits between different aggregates, such as the exchange between dimers and tetramers.

By monitoring NMR spectra at different temperatures, the coalescence of signals can be observed as the rate of an exchange process becomes fast on the NMR timescale. nih.gov Line-shape analysis of these spectra allows for the calculation of the energetic barriers (activation enthalpy, ΔH‡) for these dynamic phenomena, such as phenyl group rotation or sigmatropic shifts. nih.gov For example, studies on related arylallyllithium compounds have shown that barriers to phenyl rotation decrease as the lithium atom becomes more closely associated with the anion, indicating that lithium is involved in the rotation mechanism. nih.gov

In-situ NMR spectroscopy is a powerful method for observing a chemical reaction as it happens inside the NMR tube, providing real-time, quantitative information about the species present. nih.govelectrochem.org This technique is invaluable for studying the formation of reactive intermediates like 2,4,5-trifluorophenyllithium, which are often generated and used immediately. By monitoring the reaction of 1,2,4-trifluorobenzene with a lithiating agent (e.g., n-butyllithium) over time, one can track the disappearance of reactant signals and the appearance of product signals. chemrxiv.org This allows for the optimization of reaction conditions, the identification of transient intermediates or byproducts, and a deeper understanding of the reaction mechanism. nih.govnih.gov This approach has been successfully applied to study the formation of lithium microstructures in batteries and to observe each step in the lithium-mediated synthesis of ammonia. nih.govchemrxiv.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and can be used to identify functional groups and confirm structural features. For 2,4,5-trifluorophenyllithium, these techniques would be sensitive to the vibrations of the trifluorosubstituted aromatic ring and the carbon-lithium bond. Differences in the vibrational spectra between the starting material (1,2,4-trifluorobenzene) and the lithiated product would provide clear evidence of the reaction's success. Furthermore, because vibrational modes are sensitive to molecular symmetry and intermolecular interactions, IR and Raman spectroscopy can be used to differentiate between different solid-state forms or polymorphs. americanpharmaceuticalreview.com

Vibrational Region (cm⁻¹)Assignment
3100-3000Aromatic C-H Stretching
1600-1450Aromatic C=C Ring Stretching
1300-1000C-F Stretching
< 900C-H Out-of-Plane Bending

Similar to in-situ NMR, in-situ Fourier Transform Infrared (FTIR) spectroscopy allows for the real-time monitoring of chemical reactions. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be collected continuously. This allows researchers to track the concentration profiles of reactants, intermediates, and products by observing changes in the intensity of their characteristic absorption bands. This provides valuable data on reaction kinetics, helps to identify transient species, and offers mechanistic insights into the formation of 2,4,5-trifluorophenyllithium.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For a reactive species like lithium;1,2,4-trifluorobenzene-5-ide, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable for generating the molecular ion. The analysis of lithiated compounds can sometimes be facilitated by the formation of adducts, for instance with lithium ions, which can help in the determination of molecular weight and fragmentation pathways. nih.gov

The fragmentation of the molecular ion of this compound in the mass spectrometer would be expected to follow pathways dictated by the stability of the resulting fragments. The presence of the aromatic ring suggests that the molecular ion peak would be relatively stable and thus observable. libretexts.org Fragmentation patterns are influenced by the substituents on the benzene (B151609) ring. mdpi.com The carbon-fluorine bonds are strong, but fragmentation can occur through the loss of fluorine or HF. The cleavage of the carbon-lithium bond would also be a prominent fragmentation pathway.

Common fragmentation patterns for aromatic compounds involve the loss of small neutral molecules or radicals. chemguide.co.uklibretexts.org For this compound, expected fragmentation could include the loss of a lithium radical, a fluorine radical, or the neutral molecule lithium fluoride (B91410). The stability of the resulting carbocations plays a significant role in determining the most abundant fragment ions. libretexts.org

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonPlausible Neutral Loss
139[C₆HF₃]⁺Li
120[C₆H₂F₂]⁺LiF
113[C₆H₂F₂Li]⁺F
93[C₅H₂F]⁺CF₂Li

Note: This table represents hypothetical data based on known fragmentation patterns of similar compounds.

Future Directions in Research on Lithium;1,2,4 Trifluorobenzene 5 Ide

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The primary methods for generating aryllithium reagents, including lithium;1,2,4-trifluorobenzene-5-ide, are directed ortho-metalation (DoM) and lithium-halogen exchange. wikipedia.orgchemrxiv.org Future research will focus on refining these pathways to improve efficiency, selectivity, and operational simplicity.

Directed Ortho-Metalation (DoM): This method involves the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG) by a strong lithium base. wikipedia.org For 1,2,4-trifluorobenzene (B1293510), the fluorine atoms themselves can act as weak directing groups, but achieving high regioselectivity can be challenging. Future work will likely explore the use of novel, more effective DMGs that can be temporarily installed on the 1,2,4-trifluorobenzene ring to ensure lithiation occurs exclusively at the desired C-5 position. The development of catalytic DoM reactions, where a substoichiometric amount of a catalyst facilitates the reaction, is a key area for advancement, reducing waste and cost.

Lithium-Halogen Exchange: This is a rapid and often high-yielding method where an organolithium reagent, typically an alkyllithium, exchanges with an aryl halide. chemrxiv.org For the synthesis of this compound, this would involve the reaction of 1-bromo-2,4,5-trifluorobenzene (B152817) with a reagent like n-butyllithium or t-butyllithium. A significant challenge is the potential for side reactions, such as the formation of benzyne (B1209423) intermediates, especially with highly fluorinated systems. nih.gov Research into milder and more selective exchange agents, as well as the optimization of reaction conditions (e.g., temperature, solvent) to suppress side products, will be crucial.

The following table summarizes potential synthetic strategies and areas for improvement:

Synthetic PathwayPrecursorReagentKey Research Focus
Directed Ortho-Metalation1,2,4-TrifluorobenzeneStrong Lithium Base (e.g., LDA, LiTMP)Development of novel, highly regioselective directing groups; exploration of catalytic systems.
Lithium-Halogen Exchange1-Bromo-2,4,5-trifluorobenzeneAlkyllithium (e.g., n-BuLi, t-BuLi)Milder exchange reagents to improve functional group tolerance; suppression of benzyne formation.

Exploration of New Reactivity Modes and Transformations

The synthetic utility of this compound lies in its reactivity as a potent nucleophile and strong base. Future research will aim to expand its reaction scope with a wider array of electrophiles, leading to novel molecular architectures.

Currently, common applications involve reactions with carbonyl compounds (aldehydes, ketones, esters), carbon dioxide (for carboxylation), and other standard electrophiles. chemguide.co.ukrsc.org Future explorations should focus on more complex and challenging transformations, such as:

Asymmetric Synthesis: Developing chiral ligands or additives that can induce enantioselectivity in the reactions of this compound with prochiral electrophiles.

Cross-Coupling Reactions: While traditionally challenging for organolithium reagents due to their high reactivity, the development of new palladium or other transition-metal catalysts could enable efficient cross-coupling reactions of this compound with various organic halides and pseudohalides. chemistryviews.org

Reactions with Strained Ring Systems: Investigating the ring-opening reactions of epoxides, aziridines, and other strained rings to introduce functionalized side chains onto the trifluorophenyl scaffold.

Domino and Cascade Reactions: Designing reaction sequences where the initial addition of this compound triggers a cascade of subsequent intramolecular reactions, allowing for the rapid construction of complex polycyclic systems.

A table of potential electrophilic partners and the resulting product classes is presented below:

Electrophile ClassExample ElectrophileResulting Product Class
Carbonyl CompoundsAldehydes, Ketones2,4,5-Trifluorophenyl-substituted alcohols
AmidesN,N-Dimethylformamide (DMF)2,4,5-Trifluorobenzaldehyde
EpoxidesPropylene Oxide1-(2,4,5-Trifluorophenyl)propan-2-ol
IsocyanatesPhenyl IsocyanateN-Phenyl-2,4,5-trifluorobenzamide
NitroalkanesNitromethane2,4,5-Trifluorophenyl-substituted nitro compounds nih.gov

Advanced Spectroscopic Techniques for Real-Time Mechanistic Interrogation

A deeper understanding of the structure, aggregation state, and reaction mechanisms of this compound is essential for optimizing its use. Advanced spectroscopic techniques that allow for real-time monitoring of reactions are critical in this endeavor.

In Situ NMR Spectroscopy: Techniques like Rapid-Injection NMR and in situ solid-state NMR can provide invaluable information about the formation and consumption of reactive intermediates, even at low temperatures. chemistryviews.org For this compound, ¹⁹F NMR spectroscopy is particularly powerful due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, which can reveal subtle changes in the electronic environment of the fluorine atoms upon lithiation and during subsequent reactions. wikipedia.orgrsc.orgresearchgate.net

In Situ IR and Raman Spectroscopy: These techniques can monitor changes in vibrational modes in real-time, providing kinetic and mechanistic data. ucc.ie For instance, the C-Li stretching frequency and changes in the aromatic C-F and C-H bending modes can be tracked to understand the dynamics of the lithiation process and subsequent reactions.

The integration of these spectroscopic methods with flow chemistry setups will be particularly powerful, allowing for the precise control of reaction parameters while simultaneously acquiring mechanistic data. ucc.ie

Computational Design of Functional Fluoroaryllithium Reagents and Catalysts

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the structure, stability, and reactivity of organolithium compounds. nih.govmdpi.comresearchgate.net Future research will increasingly leverage computational methods to:

Model Aggregation States: Predict the most stable aggregation states (monomers, dimers, tetramers, etc.) of this compound in different solvents and their impact on reactivity.

Predict Regioselectivity: Computationally screen different directing groups for DoM to predict their effectiveness in directing lithiation to the desired position.

Design Novel Reagents: Design new fluoroaryllithium reagents with tailored electronic and steric properties for specific applications.

Elucidate Reaction Mechanisms: Calculate transition state energies to understand the kinetics and thermodynamics of different reaction pathways, helping to explain experimental observations and predict the outcome of new reactions. nih.gov

A hypothetical data table summarizing the type of information that can be obtained from computational studies is shown below:

Computational MethodProperty StudiedPotential Insights
Density Functional Theory (DFT)Aggregation energyPrediction of the most stable oligomeric form in solution.
DFT with Solvent ModelReaction energy profileUnderstanding the mechanism of lithiation and subsequent electrophilic trapping.
Quantum Theory of Atoms in Molecules (QTAIM)C-Li bond characterElucidation of the nature of the carbon-lithium bond (ionic vs. covalent).

Integration with Flow Chemistry and Automated Synthesis Platforms

The high reactivity and often low stability of organolithium reagents make them ideal candidates for flow chemistry applications. researchgate.netacs.org Continuous flow reactors offer superior mixing and heat transfer compared to traditional batch processes, which can lead to improved yields, selectivity, and safety. thieme-connect.devapourtec.com

Future research in this area will focus on:

Developing Robust Flow Protocols: Establishing optimized and scalable flow syntheses of this compound and its derivatives. okayama-u.ac.jp

Integrating In-line Analysis: Coupling flow reactors with in-line spectroscopic techniques (NMR, IR, etc.) for real-time reaction monitoring and optimization. acs.org

Automated Synthesis Platforms: Utilizing automated platforms for the high-throughput synthesis and screening of libraries of compounds derived from this compound. syrris.comnih.gov This will accelerate the discovery of new molecules with desired properties for applications in medicine and materials science.

The development of such integrated systems will not only enhance the efficiency and safety of working with this important reagent but will also open up new avenues for chemical discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for lithium 1,2,4-trifluorobenzene-5-ide, and how can purity be verified experimentally?

  • Methodological Answer : Begin with a literature review to identify existing protocols for synthesizing fluorinated aromatic lithium salts. Common methods may involve deprotonation of 1,2,4-trifluorobenzene using organolithium reagents (e.g., n-BuLi) under inert conditions. Purity verification requires a combination of techniques:

  • NMR Spectroscopy : Confirm structural integrity via <sup>19</sup>F and <sup>7</sup>Li NMR to detect impurities or incomplete deprotonation .
  • Elemental Analysis : Quantify lithium content via inductively coupled plasma mass spectrometry (ICP-MS) .
  • X-ray Diffraction : For crystalline samples, single-crystal XRD provides definitive structural confirmation .

Q. Which spectroscopic and computational techniques are most effective for characterizing the electronic structure of lithium 1,2,4-trifluorobenzene-5-ide?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Assess π→π* transitions in the fluorinated aromatic ring to infer electronic delocalization.
  • DFT Calculations : Use density functional theory (e.g., B3LYP/6-311+G(d,p)) to model charge distribution and lithium-ion interactions .
  • IR Spectroscopy : Identify vibrational modes of C-F bonds (1100–1250 cm⁻¹) and Li-C interactions (<500 cm⁻¹) .

Q. How should researchers design experiments to evaluate the compound’s stability under varying thermal and atmospheric conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled heating rates (e.g., 10°C/min in N2).
  • Moisture Sensitivity Tests : Expose samples to controlled humidity levels (e.g., 30–90% RH) and monitor via <sup>19</sup>F NMR for hydrolysis byproducts .
  • Accelerated Aging Studies : Store samples at elevated temperatures (e.g., 60°C) and periodically analyze for structural changes .

Advanced Research Questions

Q. How can contradictions in reported electrochemical properties (e.g., redox potentials) of lithium 1,2,4-trifluorobenzene-5-ide be resolved?

  • Methodological Answer :

  • Variable Control : Standardize electrolyte composition (e.g., LiPF6 in EC/DMC) and electrode materials (e.g., glassy carbon vs. platinum) to isolate compound-specific behavior .
  • Cyclic Voltammetry Reproducibility : Perform triplicate experiments with error bars to assess statistical significance.
  • Post-Mortem Analysis : Use XPS or SEM-EDS to examine electrode surfaces for decomposition products that may alter measurements .

Q. What computational strategies can predict the reactivity of lithium 1,2,4-trifluorobenzene-5-ide in organometallic coupling reactions?

  • Methodological Answer :

  • Reaction Pathway Modeling : Apply transition-state theory (e.g., Gaussian 16) to simulate intermediates in cross-coupling reactions, focusing on Li–arene bond dissociation energies .
  • Solvent Effects : Use COSMO-RS to evaluate solvent polarity impacts on reaction kinetics .
  • Benchmarking : Compare predicted activation energies with experimental results from kinetic studies (e.g., stopped-flow techniques) .

Q. How can degradation pathways of lithium 1,2,4-trifluorobenzene-5-ide under thermal stress be systematically analyzed?

  • Methodological Answer :

  • GC-MS/TGA-FTIR Coupling : Identify volatile degradation products (e.g., fluorobenzene derivatives) released during heating .
  • In Situ XRD : Monitor phase transitions or amorphous-to-crystalline shifts in real time.
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe hydrogen-transfer mechanisms in decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.